molecular formula C11H7ClN2O2 B1278232 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine CAS No. 143268-23-9

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine

Cat. No.: B1278232
CAS No.: 143268-23-9
M. Wt: 234.64 g/mol
InChI Key: JTVYQTIMSPNOID-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine is a chemical compound that features a benzodioxole moiety attached to a chloropyridazine ring

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-4-2-8(13-14-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYQTIMSPNOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262795
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143268-23-9
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143268-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine typically involves the coupling of a benzodioxole derivative with a chloropyridazine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzodioxole reacts with a halogenated pyridazine under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the chloropyridazine ring can form hydrogen bonds or electrostatic interactions with the target .

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole derivative with different functional groups.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: A synthetic cathinone with psychoactive properties.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine is unique due to its combination of a benzodioxole moiety and a chloropyridazine ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, synthetic methods, and applications in various fields such as pharmacology and material science.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety and a chloropyridazine ring, which are essential for its biological activity. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the compound from appropriate precursors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzodioxole ring can engage in hydrophobic interactions, while the chloropyridazine moiety may form hydrogen bonds or electrostatic interactions with active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds related to 1,3-benzodioxole exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of benzodioxole can act as effective inhibitors against certain bacterial strains and cancer cell lines. Specifically, the compound has been investigated for its potential as a bioactive agent against various pathogens and cancer cells .

Insecticidal Activity

There is emerging evidence supporting the insecticidal activity of benzodioxole derivatives against mosquito species such as Aedes aegypti, which is a vector for several viral diseases. A study highlighted that certain benzodioxole acids demonstrated significant larvicidal activity with low toxicity towards mammals, suggesting a promising avenue for developing new insecticides .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of related compounds on human cancer cell lines (HeLa and MCF-7). The results indicated that while the compounds exhibited some level of cytotoxicity, their effectiveness was generally observed at high micromolar concentrations. The presence of specific functional groups in the structure influenced their potency .

Case Study 2: Insecticidal Efficacy

In another study focusing on larvicidal effects against Aedes aegypti, compounds derived from 1,3-benzodioxole were tested for their effectiveness. The findings revealed that certain derivatives had LC50 values indicating effective larvicidal action without significant cytotoxicity in mammalian models. This positions these compounds as potential candidates for environmentally friendly insecticides .

Data Summary

Biological Activity Effectiveness Reference
AntimicrobialEffective against specific strains
Anticancer (HeLa, MCF-7)Cytotoxic at high micromolar concentrations
Insecticidal (Aedes aegypti)LC50 values indicate efficacy

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